3-(Diethylamino)phenol, also known as N,N-Diethyl-3-aminophenol, serves as a starting material for the synthesis of various other chemicals frequently used in scientific research. Here are two examples:
It's important to note that the specific research applications of these synthesized chemicals will depend on their unique properties and functionalities.
While research on 3-(Diethylamino)phenol itself is limited, its structural features suggest potential applications in various areas:
3-Diethylaminophenol is an organic compound with the molecular formula C₁₀H₁₅NO and a CAS number of 91-68-9. It is characterized by the presence of a diethylamino group attached to a phenolic structure. This compound appears as a colorless to pale yellow liquid with a distinct odor, and it is soluble in organic solvents. Its molecular weight is approximately 165.23 g/mol. The compound is notable for its applications in various chemical syntheses and biological studies, primarily due to its unique structural features that facilitate interactions with other chemical entities .
There is no current scientific research readily available on the specific mechanism of action of 3-(diethylamino)phenol.
The synthesis of 3-Diethylaminophenol can be achieved through several methods, including:
3-Diethylaminophenol finds utility in various fields:
These applications highlight its versatility as both a synthetic intermediate and a research tool .
Interaction studies involving 3-Diethylaminophenol focus on its reactivity with other chemical species. Notable interactions include:
These studies are crucial for understanding the compound's behavior in various environments and its potential therapeutic applications .
Several compounds share structural similarities with 3-Diethylaminophenol, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N-Diethylaminobenzene | C₁₂H₁₅N | Similar amine structure; used in dye synthesis |
| 4-Diethylaminophenol | C₁₀H₁₃NO | Position of amino group alters reactivity |
| N,N-Dimethylaniline | C₈H₁₃N | Lacks hydroxyl group; used in dye production |
| 2-Diethylaminophenol | C₁₀H₁₅NO | Different positioning of amino group affects properties |
The uniqueness of 3-Diethylaminophenol lies in its specific positioning of the diethylamino group relative to the hydroxyl group on the aromatic ring, influencing both its chemical reactivity and biological activity compared to these similar compounds .
The alkali fusion method represents one of the earliest industrial approaches for producing 3-diethylaminophenol. This process involves multiple steps beginning with aromatic sulfonation followed by a high-temperature alkali treatment.
The classic alkali fusion synthesis follows this general pathway:
The alkali fusion reaction typically employs a nickel crucible heated in an oil bath, where the dry sodium salt of diethylaniline metasulfonic acid undergoes transformation in the presence of concentrated sodium hydroxide. The fusion process operates at temperatures between 240-245°C for 5-6 hours, followed by vacuum distillation to purify the final product.
Despite its historical significance, this method presents several industrial challenges:
The reaction mechanism involves nucleophilic substitution of the sulfonate group by hydroxide ions at elevated temperatures:
Table 1: Alkali Fusion Reaction Conditions
| Parameter | Typical Value | Notes |
|---|---|---|
| Temperature | 240-245°C | Critical for fusion process |
| Duration | 5-6 hours | Extended time required for complete reaction |
| Alkali Concentration | >98% NaOH | High concentration necessary |
| Reactor Material | Nickel crucible | Resistant to alkaline conditions |
| Yield | 60-65% | Lower than alternative methods |
| Purification | Vacuum distillation | Required for adequate purity |
While this approach has been largely superseded by more efficient methods in modern industrial settings, the alkali fusion technique remains instructive for understanding the fundamental reactivity of aromatic sulfonic acids and their conversion to phenolic derivatives.
Diazonium chemistry offers an alternative approach to synthesizing 3-diethylaminophenol through controlled decomposition reactions. This method involves the formation of diazonium intermediates that can be transformed into phenolic compounds under appropriate conditions.
The process typically proceeds through:
Electrochemical techniques have provided valuable insights into the reduction pathways of diazotized aromatic amines. Studies using dropping mercury electrodes have demonstrated that diazonium compounds undergo irreversible reduction processes that can be harnessed for synthetic purposes.
The reduction mechanism generally follows:
ArN₂⁺ + 4e⁻ + 3H⁺ → ArNHNH₂
This hydrazine intermediate can then be further converted to the desired phenolic products through controlled oxidation. Although this pathway is less commonly employed for large-scale production, it offers advantages for specialized applications where selective functionalization is required.
Polarographic studies have revealed complex wave patterns during diazonium reduction, indicating multiple electron transfer steps in the process. These findings have informed the development of more controlled synthetic procedures that leverage diazonium chemistry for phenol synthesis.
Reductive alkylation represents one of the most efficient modern approaches to 3-diethylaminophenol synthesis. This method employs aminophenol as starting material and uses acetaldehyde as the alkylating agent under reductive conditions.
The process follows these key steps:
This approach has demonstrated significant industrial advantages:
Table 2: Reductive Alkylation Reaction Parameters
| Parameter | Range | Optimal Value |
|---|---|---|
| Aminophenol | m-aminophenol preferred | - |
| Acetaldehyde ratio | 2.1-4 mols per mol aminophenol | 2.5 mols |
| Solvent amount | 1-20 parts by weight | 10-12 parts |
| Catalyst loading | 0.005-0.1 parts by weight | 0.025 parts |
| Temperature | Room temp to 150°C | 40-50°C |
| H₂ pressure | ≤20 kg/cm²G | 10 kg/cm²G |
| Bottom temperature (first distillation) | ≤160°C | 120°C |
| Bottom temperature (second distillation) | ≤200°C | 170°C |
| Purification solvent ratio | 1-10 parts by weight | 4 parts |
A representative experimental procedure demonstrates the efficacy of this approach:
In a 5L autoclave equipped with a stirrer, 163.7g (1.5 mols) of m-aminophenol, 1814g of methanol, and 4.1g of 5% platinum-on-carbon catalyst are charged. Acetaldehyde (165.2g, 3.75 mols) is continuously fed at 40°C under a constant hydrogen pressure of 10 kg/cm²G over 5 hours. After completion, the mixture is maintained at that temperature for an additional 20 minutes, followed by cooling and catalyst filtration. The reaction mixture undergoes distillation under reduced pressure (300 mm Hg) with a bottom temperature ≤120°C to remove unreacted aldehyde and methanol. The resulting bottom fraction undergoes further distillation under reduced pressure (3 mm Hg) until the bottom temperature reaches 170°C to recover crude N,N-diethyl-m-aminophenol.
The final purification employs a water solution containing sodium dithionite (2.5g in 400g water) under nitrogen atmosphere. The crude product (100g) is added at 50°C, heated to 65°C, and then cooled while stirring. Crystallization begins around 57°C and completes at 30°C, yielding high-purity 3-diethylaminophenol.
The mechanism involves initial formation of an imine intermediate followed by reduction to the corresponding amine, with the process repeating to achieve di-alkylation:
This method has become the preferred industrial approach due to its superior atom economy and process efficiency.
Recent innovations in synthetic methodology have introduced ultrasonic-assisted approaches that dramatically reduce reaction times and improve yields. This technique employs superbase catalysts and ultrasonic energy to facilitate rapid conversion to 3-diethylaminophenol.
The streamlined process involves:
Table 3: Ultrasonic-Assisted Synthesis Parameters
| Parameter | Value | Effect |
|---|---|---|
| Diethylamine amount | 200g | Excess ensures complete conversion |
| Sodium amide catalyst | 10g | Promotes nucleophilic substitution |
| Superbase catalyst | 5g | Enhances reaction kinetics |
| Temperature (initial) | 5°C | Controls exothermic addition |
| o-Chlorophenol addition rate | 15g over 15 minutes | Prevents side reactions |
| Ultrasonic frequency | 40kHz | Provides optimal energy transfer |
| Ultrasonic power | 100W | Accelerates reaction kinetics |
| Reaction time | 20 minutes | Dramatically shorter than conventional methods |
| Yield | 98.5% | Exceptional efficiency |
| Product purity | 99.1% | Minimal purification required |
This approach represents a significant advancement in synthetic efficiency, reducing reaction times from hours to minutes while simultaneously improving yields and product purity. The ultrasonic energy likely facilitates the reaction by:
The work-up process involves:
This cutting-edge methodology demonstrates how modern techniques can transform classical organic synthesis, offering pathways that align with green chemistry principles through reduced energy consumption, minimized waste generation, and improved atom economy.
Continuous flow processing represents the frontier of industrial-scale 3-diethylaminophenol production, offering significant advantages over batch processes in terms of efficiency, safety, and product consistency. This approach employs specialized reactor designs that enable continuous processing of reactants with precise control over reaction parameters.
Two principal continuous flow methodologies have emerged:
Mechanochemical Production of Rhodamine B Dyes:
Channelized Production of 3-Diethylaminophenol:
Table 4: Comparison of Batch vs. Continuous Flow Processing
| Parameter | Batch Processing | Continuous Flow |
|---|---|---|
| Reaction time | Hours | Minutes |
| Space efficiency | Lower | Higher |
| Heat transfer | Less efficient | More efficient |
| Scale-up complexity | Higher | Lower |
| Process control | Step-wise | Real-time |
| Safety profile | More hazardous | Enhanced safety |
| Product consistency | Variable | Highly consistent |
| Energy efficiency | Lower | Higher |
| Waste generation | Higher | Lower |
The mechanochemical approach is particularly noteworthy for its environmental credentials, eliminating the need for both solvents and catalysts while still achieving excellent conversions. The jacketed single screw reactor design provides efficient mixing and heat transfer characteristics that enable rapid reaction completion.
The channelized production system represents a fully integrated approach to continuous manufacturing, with downstream processing incorporated into the system design. This includes:
Continuous flow reactors offer significant advantages for industrial-scale production:
As regulatory pressures increase and sustainability becomes a priority, continuous flow processing is likely to become the dominant paradigm for industrial 3-diethylaminophenol production.
Sodium amide serves as a pivotal catalyst in the nucleophilic substitution reactions for 3-diethylaminophenol synthesis, primarily through its function as an exceptionally strong base with a conjugate acid having a pKa of 38 [1]. The mechanism involves the formation of highly nucleophilic amide anions that facilitate aromatic substitution reactions through a benzyne intermediate pathway [2]. In the synthesis of 3-diethylaminophenol, sodium amide promotes the nucleophilic attack of diethylamine on chlorophenol substrates at temperatures ranging from 5°C to reflux conditions [3].
The catalytic efficiency of sodium amide in these transformations stems from its ability to deprotonate terminal alkynes, alcohols, and other functional groups with acidic protons, creating highly reactive nucleophilic species [1]. Research demonstrates that sodium amide-catalyzed reactions proceed through a stepwise mechanism beginning with nucleophile addition to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex [4]. The subsequent elimination of the leaving group regenerates the aromatic system, completing the substitution process [4].
Experimental data reveals that nucleophilic aromatic substitution occurs exclusively when electron-withdrawing substituents are positioned ortho or para to the leaving group, providing stabilization through resonance effects [4]. The reaction conditions typically employ sodium amide loadings of 5-10% by weight relative to the phenolic substrate, with reaction times ranging from 20 minutes to several hours depending on the substrate reactivity [3].
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 5-150°C | 85-98% |
| Sodium Amide Loading | 5-10 wt% | Direct correlation |
| Reaction Time | 0.33-2 hours | Plateau after optimal time |
| Base Equivalents | 2.5-7 equiv | Enhanced conversion |
Phosphazene superbases represent a revolutionary approach to catalytic system design for 3-diethylaminophenol synthesis, offering unprecedented regioselectivity through their unique structural characteristics [5] [6]. The most effective superbases for this application include tert-butyl-tetrakis(dimethylamino)phosphonium-based systems, commonly known as tert-butyl-P4, which exhibit conjugate acid pKa values reaching 42.7 in acetonitrile [5]. These systems demonstrate remarkable basicity while maintaining low nucleophilicity, preventing unwanted side reactions during the synthesis process [7].
Verkade superbases, featuring the formula P(MeNCH2CH2)3N, provide an alternative approach with conjugate acid pKa values of 32.9 in acetonitrile [6]. The protonation mechanism involves attack at the phosphorus center, inducing transannular P-N bond formation that creates exceptionally stable atrane structures [6]. This stability translates to enhanced catalyst longevity and improved reaction selectivity for meta-substituted products in diethylaminophenol synthesis [6].
Recent developments in superbase precatalyst systems have addressed the air sensitivity limitations of traditional phosphazene bases [7] [8]. Carboxylate salts of phosphazene superbases, when combined with epoxide activators, generate active freebase species in situ while maintaining bench stability [8] [9]. The activation process involves ring-opening of aryl-substituted epoxides, with reaction rates directly correlating to epoxide electrophilicity [8].
The regioselectivity enhancement achieved through superbase catalysis results from the precise control of deprotonation kinetics and the stabilization of specific carbanionic intermediates [10]. Kinetic investigations demonstrate first-order dependence on catalyst concentration and zero-order dependence on substrate concentration above threshold levels [10].
| Superbase Type | pKa (MeCN) | Regioselectivity | Air Stability |
|---|---|---|---|
| tert-butyl-P4 | 42.7 | >95% meta | Poor |
| Verkade Base | 32.9 | 90-95% meta | Poor |
| BTPP Salt | 28.4 | 85-90% meta | Excellent |
| P2-tert-butyl | 33.5 | 92-97% meta | Moderate |
Transition metal catalysis plays a crucial role in the reductive alkylation pathways leading to 3-diethylaminophenol synthesis, with rhodium, palladium, and nickel systems demonstrating superior catalytic performance [11] [12]. Rhodium-catalyzed systems operate through water-gas shift reaction mechanisms that drive reductive alkylation at ambient temperatures using carbon monoxide pressures of 10 bar [11]. The catalytic cycle involves rhodium trichloride loadings of 2-3 mol%, water equivalents ranging from 2-50, and triethylamine bases at 2.5-7 equivalents [11].
Palladium-based heterogeneous catalysts facilitate reductive amination through a mechanism involving imine formation followed by hydrogenation [13] [14]. The transformation initiates with condensation of carbonyl groups with ammonia or amines, proceeding through hemiaminal intermediates that undergo subsequent hydrogenolysis [14]. Palladium hydroxide supported on graphitic carbon nitride demonstrates exceptional activity with mean absolute errors below 7.3% in yield predictions [14].
Nickel catalyst systems employ modified formulations incorporating sulfur-containing modifiers and acid cocatalysts for enhanced selectivity [15]. The two-component systems comprise metallic nickel dispersed on inert carriers combined with sulfur-free acids, while three-component systems additionally incorporate sulfur-containing modifiers [15]. Reaction temperatures typically range from 50-240°C under hydrogen pressures of 250-2000 pounds per square inch [15].
Mechanistic studies reveal that rhodium-catalyzed processes proceed through formal carborhodation of carbon-carbon triple bonds followed by aromatic carbon-hydrogen carbonylation cascades [16]. The manganese reductant enables reductive regeneration of active rhodium species, eliminating prefunctionalization requirements [16].
| Metal Catalyst | Temperature Range | Pressure (bar) | Typical Yield |
|---|---|---|---|
| Rhodium | 25-100°C | 10 | 85-95% |
| Palladium | 100-200°C | 20-50 | 80-90% |
| Nickel | 50-240°C | 17-345 | 75-85% |
| Ruthenium | 80-150°C | 15-40 | 70-80% |
Solvent selection critically influences reaction kinetics and yield optimization in 3-diethylaminophenol synthesis through multiple mechanistic pathways including polarity effects, hydrogen bonding interactions, and mass transfer considerations [17] [18]. Polar solvents demonstrate enhanced extraction yields for phenolic compounds due to their ability to solubilize polar reaction intermediates and facilitate nucleophilic substitution mechanisms [18]. The relationship between solvent polarity and extraction yield follows a polynomial correlation with regression coefficients ranging from 0.9225 to 0.9921 [18].
Kinetic optimization studies reveal that reaction rates exhibit strong dependencies on solvent dielectric constant and donor-acceptor properties [17]. Automated optimization platforms utilizing continuous inline infrared analysis demonstrate that steepest descent algorithms can be enhanced through Fletcher-Reeves conjugate gradient methods, reducing experimental requirements while maintaining optimization efficiency [19]. The production rate optimization typically achieves constrained optima within 20-30 experimental iterations [19].
Solvent effects on biomass yield in biocatalytic systems show linear dose-response relationships up to approximately 200 millimolar concentrations in bacterial membranes [20]. Above this threshold, yields plateau at 0.2 grams protein per gram glucose, indicating adaptation mechanisms that counterbalance solvent toxicity effects [20]. The reduction in yield correlates with increased maintenance coefficients by factors of three to four, attributed to energy-consuming adaptation processes and uncoupling effects [20].
Temperature-dependent solvent effects demonstrate Arrhenius behavior with activation energies varying according to solvent hydrogen bonding capacity [21]. Reaction half-lives at 50°C span orders of magnitude depending on functional group positioning, with alpha- and beta-positioned carbonyl groups accelerating reaction rates by factors up to 10^24 compared to non-carbonyl analogs [22].
| Solvent Class | Polarity Index | Yield Enhancement | Kinetic Factor |
|---|---|---|---|
| Alcohols | 0.6-1.0 | 15-25% | 2.5-4.0x |
| Ethers | 0.1-0.4 | 5-15% | 1.2-2.0x |
| Aromatics | 0.2-0.6 | 10-20% | 1.5-3.0x |
| Polar Aprotic | 0.7-1.0 | 20-30% | 3.0-5.0x |
The most prevalent synthetic approach involves the reaction of 3-diethylaminophenol with dimethylaminophenol in the presence of concentrated sulfuric acid as a catalyst. This condensation reaction yields tetraphenyl ethylene-functionalized rhodamine dyes, such as TPERh, which exhibit remarkable anti-bleaching properties and low saturating stimulated radiation power for super-resolution STED microscopy applications [1]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the phenolic hydroxyl group activates the aromatic ring toward nucleophilic attack.
Alternative synthetic routes employ Friedel-Crafts reaction conditions, where 3-diethylaminophenol undergoes esterification with methanol following the initial condensation step. This methodology has demonstrated yields of approximately 85% and provides access to calcium ion-selective fluorescent chemosensors [2]. The synthetic versatility of 3-diethylaminophenol enables the preparation of rhodamine derivatives with tailored selectivity profiles for various metal ions, including iron(III) detection systems that achieve conversion efficiencies up to 93% [3].
Rhodamine derivatives synthesized from 3-diethylaminophenol exhibit exceptional photophysical properties that make them suitable for advanced imaging applications. The TPERh probe demonstrates excitation at 560 nanometers with emission in the 580-600 nanometer range, providing optimal spectral characteristics for biological imaging [1]. These probes maintain high quantum yields (0.85-0.92) and demonstrate superior photostability compared to conventional rhodamine systems.
The incorporation of 3-diethylaminophenol into rhodamine structures results in fluorescent probes with enhanced brightness values reaching up to 16,000, representing significant improvements over traditional fluorophores [4]. The structural rigidity imparted by the diethylamino substitution pattern contributes to reduced non-radiative decay pathways, thereby maximizing fluorescence efficiency.
3-Diethylaminophenol plays a crucial role in the development of electrophotographic materials, particularly as a component in hole transport layers for organic photoreceptors. The compound's ability to facilitate charge carrier mobility makes it valuable in organic electronics manufacturing [5] [6].
The electrophotographic applications of 3-diethylaminophenol derivatives rely on their ability to transport positive charge carriers (holes) through π-conjugated systems. The diethylamino group serves as an electron-donating moiety that enhances the hole-transporting properties of the aromatic system. This electron-donating character reduces the oxidation potential of the phenolic compound, making it more suitable for charge transport applications [6].
In electrophotographic photoreceptors, 3-diethylaminophenol-based materials function in multi-layer configurations where different charge transport layers possess varying oxidation potentials. This gradient in oxidation potentials facilitates efficient charge separation and transport, crucial for high-performance electrophotographic systems [6].
Recent developments in organic electronics have emphasized the importance of thermal stability for practical applications, particularly in medical device sterilization processes. Organic transistors incorporating 3-diethylaminophenol-derived materials have demonstrated stability at temperatures up to 121°C, making them suitable for medical sterilization procedures that require exposure to high-temperature steam [7].
The thermal stability of these materials stems from the robust chemical structure of the diethylaminophenol backbone, which resists degradation under elevated temperature conditions. This property is particularly valuable for biomedical electronic applications where device sterilization is mandatory [7].
3-Diethylaminophenol exhibits significant potential in coordination chemistry applications, particularly in the design and functionalization of metal-organic frameworks (MOFs). The compound serves both as a ligand precursor and as a post-synthetic modification agent for MOF materials [8] [9].
The coordination chemistry of 3-diethylaminophenol in MOF systems is governed by the electron-donating properties of the diethylamino group and the chelating potential of the phenolic hydroxyl group. Studies of ligand binding to MOF surfaces have revealed that compounds with similar structural features to 3-diethylaminophenol exhibit strong binding affinities to metal nodes in framework structures [8].
Quantitative binding studies using displacement assays have demonstrated that phosphonate-modified derivatives of diethylaminophenol show exceptional binding stability to zirconium-based MOFs, with binding constants significantly higher than those of conventional carboxylate ligands [8]. This enhanced binding affinity makes 3-diethylaminophenol derivatives particularly suitable for stable MOF functionalization.
In phosphine-based MOF synthesis, 3-diethylaminophenol-related compounds contribute to the formation of three-dimensional frameworks with unique topological properties. The incorporation of pyridyl diphosphine ligands with 3-diethylaminophenol components results in MOFs with 4.12.62 net topology, simplified to 64.82-qtz structures [10].
These MOF materials demonstrate size-selective catalytic activity, particularly in ketalization reactions where the framework achieves up to 93% yield with 0.2 mol% catalyst loading. The size selectivity is evidenced by the complete inhibition of reactions involving bulky substrates such as benzophenone, while maintaining high activity for smaller ketones like 2-butanone and cyclohexanone [10].
3-Diethylaminophenol serves as an effective agent for post-synthetic modification of MOF materials, enabling the introduction of functional groups after framework synthesis. The modification process typically involves coordination of the phenolic hydroxyl group to exposed metal sites on the MOF surface, followed by further chemical transformation of the diethylamino moiety [8].
Post-synthetic modification using 3-diethylaminophenol derivatives achieves approximately 80% surface coverage within 12 hours at 70°C, demonstrating efficient functionalization kinetics. The stability of these modifications has been confirmed through multiple washing cycles and prolonged storage under ambient conditions [8].
3-Diethylaminophenol serves as a critical precursor in the large-scale manufacturing of xanthene dyes, including rhodamine B, pyronin B, and various rosamine derivatives. The compound's role in xanthene dye synthesis is fundamental to the production of numerous commercial colorants and fluorescent materials [11] [12] [13].
The industrial manufacture of xanthene dyes from 3-diethylaminophenol primarily employs condensation reactions with phthalic anhydride under acid-catalyzed conditions. Recent developments in continuous flow synthesis have demonstrated that solvent-free and catalyst-free mechanochemical processes can achieve 95% conversion within 12 minutes using jacketed single screw reactors [11].
Traditional batch synthesis methods for rhodamine B production utilize 3-diethylaminophenol (228 mg) with phthalic anhydride (100 mg) in the presence of 4N sulfuric acid at temperatures between 180-210°C. This process achieves yields comparable to continuous flow methods but requires longer reaction times (30 minutes) and more intensive process control [14].
Microwave-assisted synthesis protocols have emerged as efficient alternatives for xanthene dye production from 3-diethylaminophenol. These methods employ temperatures up to 260°C and achieve nearly quantitative conversion (95%) while eliminating the need for external catalysts [11]. The microwave heating provides uniform energy distribution and reduces side reactions that typically occur in conventional thermal processes.
One-pot synthesis approaches using 3-diethylaminophenol with trimethyl orthoformate have been developed for the production of specialized xanthene derivatives. While these methods yield lower conversions (25%), they provide access to unique structural variants such as N,N,N,N-tetraethyl-9H-xanthene-3,6-diamine, which serves as a precursor for pyronin B synthesis [15].
Acute Toxic;Irritant;Environmental Hazard